3-Benzylpyrazin-2-amine
Overview
Description
3-Benzylpyrazin-2-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Azo Dyes : Compounds related to 3-Benzylpyrazin-2-amine are used in the synthesis and structural analysis of disperse benzothiazol-derivative mono-azo dyes, which have applications in dyeing textiles and other materials (Şener, Gür, & Şener, 2018).
Development of Adenosine Receptor Antagonists : Derivatives of this compound are used in the creation of human A3 adenosine receptor antagonists, with potential applications in treating cerebral ischemia and other neurological conditions (Colotta et al., 2007).
Catalytic Amination Methods : Research has been conducted on iron-catalyzed intermolecular amination of benzylic C(sp3)-H bonds, where compounds similar to this compound are involved. This method has significance in medicinal chemistry and drug discovery (Khatua et al., 2022).
Antitumor Properties : Certain derivatives have been studied for their potent antitumor properties, specifically targeting breast and ovarian cancer cells (Bradshaw et al., 2002).
Aminocarbonylation Reactions : These compounds are used in palladium-catalyzed aminocarbonylation of nitrogen-containing heteroaromatics, leading to the synthesis of N-substituted nicotinamide related compounds of biological importance (Takács et al., 2007).
Corrosion Inhibition : Derivatives of this compound have been studied as corrosion inhibitors, particularly for steel in acidic environments (Tebbji et al., 2007).
Anti-HIV Agents : Phenylpyrazole derivatives, closely related to this compound, have been investigated for their potential as novel anti-HIV agents (Mizuhara et al., 2013).
Antibacterial Activity : Multicomponent synthesis using compounds similar to this compound has led to the creation of novel heterocyclic scaffolds with notable antibacterial activities (Frolova et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-Benzylpyrazin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes. Leukotriene A-4 hydrolase is involved in the production of leukotrienes, which are lipid mediators of inflammation. Mitogen-activated protein kinase 14, on the other hand, is a part of the MAP kinase signal transduction pathway, which is involved in cellular responses to a variety of stimuli .
Mode of Action
It is believed that the compound interacts with these proteins, potentially altering their function and leading to changes in the cellular processes they are involved in .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to inflammation and cellular response to stimuli . The downstream effects of these changes could include alterations in cellular signaling, immune response, and potentially other cellular processes.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its targets, it is likely that the compound could have effects on cellular signaling and immune response . .
Action Environment
It is known that many factors, including temperature, ph, and the presence of other compounds, can influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
Pyrazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Cellular Effects
Pyridazine-based systems, which are structurally similar to pyrazines, have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Molecular Mechanism
A study on a similar compound, benzoxazine, suggests a possible reaction mechanism involving nucleophilic substitution at the carbon atom in the oxazine ring by the amine, thermal decomposition of the resulting aminomethanaminium structure, and electrophilic addition of the newly formed iminium ion with the aromatic ring .
Dosage Effects in Animal Models
The dosage effects of 3-Benzylpyrazin-2-amine in animal models have not been reported. Understanding the effects of different dosages is essential in determining the therapeutic window and potential toxicity of a compound .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Subcellular Localization
Understanding where a compound localizes within a cell can provide insights into its potential roles and functions .
Properties
IUPAC Name |
3-benzylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMTUMRZWRCBQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376298 | |
Record name | 3-benzylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185148-51-0 | |
Record name | 3-benzylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.